molecular formula C8H10N2O3 B7940422 3-Ethoxy-5-nitroaniline CAS No. 116435-76-8

3-Ethoxy-5-nitroaniline

Cat. No.: B7940422
CAS No.: 116435-76-8
M. Wt: 182.18 g/mol
InChI Key: CPTNSMRZASHRRL-UHFFFAOYSA-N
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Description

3-Ethoxy-5-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by an ethoxy group at the third position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-nitroaniline typically involves the nitration of 3-ethoxyaniline. The process can be summarized as follows:

    Nitration of 3-Ethoxyaniline: 3-Ethoxyaniline is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the fifth position.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the ethoxy group with other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products:

    Reduction: 3-Ethoxy-5-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-5-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.

    Materials Science: It is used in the preparation of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-nitroaniline depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism of action would be related to its interaction with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effect.

Comparison with Similar Compounds

    3-Methoxy-5-nitroaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-4-nitroaniline: Similar structure but with the nitro group at the fourth position.

    3-Ethoxy-2-nitroaniline: Similar structure but with the nitro group at the second position.

Comparison: 3-Ethoxy-5-nitroaniline is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and applications. The presence of the ethoxy group at the third position and the nitro group at the fifth position provides distinct electronic and steric properties compared to its analogs, making it suitable for specific synthetic and industrial applications.

Properties

IUPAC Name

3-ethoxy-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8-4-6(9)3-7(5-8)10(11)12/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTNSMRZASHRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309959
Record name 3-Ethoxy-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116435-76-8
Record name 3-Ethoxy-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116435-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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